molecular formula C5H7N3O B2953822 4-Methoxypyridazin-3-amine CAS No. 1026194-47-7

4-Methoxypyridazin-3-amine

Cat. No.: B2953822
CAS No.: 1026194-47-7
M. Wt: 125.131
InChI Key: ZHMFSQJMTITBJA-UHFFFAOYSA-N
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Description

4-Methoxypyridazin-3-amine is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridazine, featuring a methoxy group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridazin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridazine with ammonia or an amine source under suitable conditions. Another method includes the reduction of 4-methoxypyridazine-3-nitro to obtain the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with zinc in acidic conditions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines.

Scientific Research Applications

4-Methoxypyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxypyridazin-3-amine involves its interaction with specific molecular targets. The methoxy and amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Similar structure but lacks the amino group.

    3-Aminopyridazine: Similar structure but lacks the methoxy group.

    4-Methoxypyridazine: Similar structure but lacks the amino group.

Uniqueness

4-Methoxypyridazin-3-amine is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its analogs.

Properties

IUPAC Name

4-methoxypyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMFSQJMTITBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026194-47-7
Record name 4-methoxypyridazin-3-amine
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